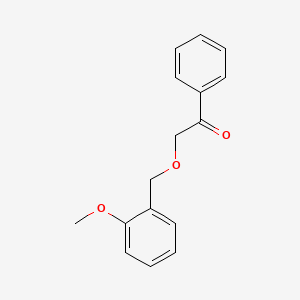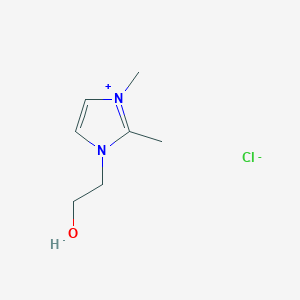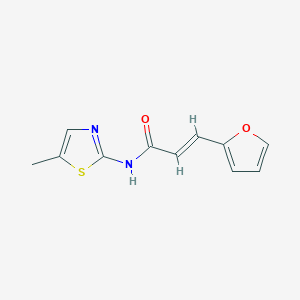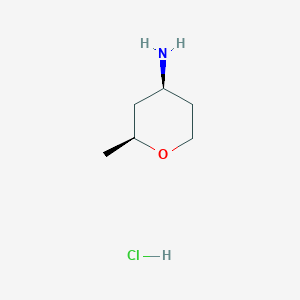
2-(((1S,2S,3S,4S)-4-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,3-dihydroxycyclopentyl)oxy)-4-hydroxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(((1S,2S,3S,4S)-4-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,3-dihydroxycyclopentyl)oxy)-4-hydroxybutanoate” is a complex organic compound that features multiple functional groups, including amino, chloro, propylthio, pyrimidinyl, dihydroxycyclopentyl, and hydroxybutanoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-(((1S,2S,3S,4S)-4-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,3-dihydroxycyclopentyl)oxy)-4-hydroxybutanoate” typically involves multi-step organic reactions. The key steps may include:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.
Introduction of the propylthio group: This step may involve nucleophilic substitution reactions.
Cyclopentyl ring formation: This can be synthesized through cyclization reactions.
Attachment of the hydroxybutanoate moiety: This step may involve esterification or etherification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy groups.
Reduction: Reduction reactions may target the pyrimidine
Properties
Molecular Formula |
C16H24ClN4O6S- |
|---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
2-[(1S,2S,3S,4S)-4-[(5-amino-6-chloro-2-propylsulfanylpyrimidin-4-yl)amino]-2,3-dihydroxycyclopentyl]oxy-4-hydroxybutanoate |
InChI |
InChI=1S/C16H25ClN4O6S/c1-2-5-28-16-20-13(17)10(18)14(21-16)19-7-6-9(12(24)11(7)23)27-8(3-4-22)15(25)26/h7-9,11-12,22-24H,2-6,18H2,1H3,(H,25,26)(H,19,20,21)/p-1/t7-,8?,9-,11-,12+/m0/s1 |
InChI Key |
AHWIVMNXRZYVEB-CKHUFIJBSA-M |
Isomeric SMILES |
CCCSC1=NC(=C(C(=N1)Cl)N)N[C@H]2C[C@@H]([C@H]([C@H]2O)O)OC(CCO)C(=O)[O-] |
Canonical SMILES |
CCCSC1=NC(=C(C(=N1)Cl)N)NC2CC(C(C2O)O)OC(CCO)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(Z)-(4-fluorophenyl)methylidene]-2-imino-1-methyldihydro-1H-imidazol-4-one](/img/structure/B14881397.png)
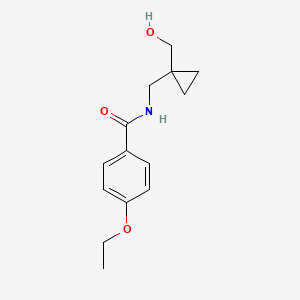
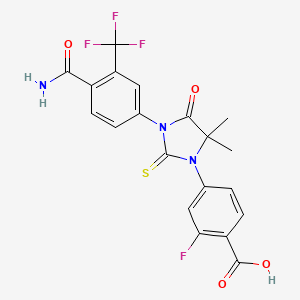

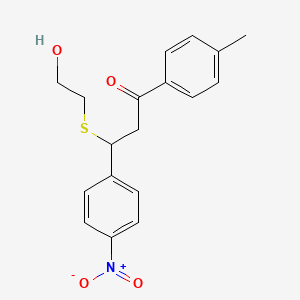
![6-isopropyl-1,3-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B14881441.png)
![N-((2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl)benzenesulfonamide](/img/structure/B14881443.png)
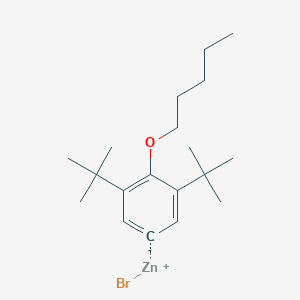
![N'-[1-Amino-1-(3,5-bis-(trifluoromethyl)phenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B14881454.png)
